N-Methyltaurine
Overview
Description
Unlike the more common taurine, N-Methyltaurine is naturally found only in red algae, where it is formed by the methylation of taurine . This compound is known for its high polarity and good solubility in water, making it suitable for various applications, particularly in the formation of surfactants .
Synthetic Routes and Reaction Conditions:
Early Synthesis: The synthesis of this compound was first reported in 1878, involving the reaction of methylamine with the silver salt of 2-chloroethanesulfonic acid.
Modified Synthesis: A more practical modification involves replacing the silver salt with the sodium salt of 2-chloroethanesulfonic acid.
Alternative Method: Another method includes the addition of methylamine to sodium vinylsulfonate in aqueous solution, yielding this compound in 85% yield after acidification with acetic acid.
Industrial Production: Industrially, this compound can be synthesized by reacting sodium isethionate with methylamine in water at high temperature and pressure.
Types of Reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions are not extensively documented, the presence of both amino and sulfonic acid groups suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions:
Esterification: Long-chain carboxylic acids and appropriate catalysts are used for esterification reactions.
General Conditions: Reactions typically occur in aqueous solutions, often requiring acidification or neutralization steps.
Major Products:
Mechanism of Action
Target of Action
N-Methyltaurine (NMT) is a derivative of taurine, an aminosulfonic acid . . NMT, being structurally similar to taurine, may have similar targets.
Mode of Action
It’s known that nmt is used as a polar head group in surfactants from the class of taurides (acylaminoethanesulfonates), sometimes also called methyltaurates . These surfactants are characterized by excellent foaming - even in the presence of oil and skin fats - and foam stability, with good skin compatibility and broad pH stability .
Biochemical Pathways
It’s known that nmt is formed by methylation of taurine, which is found in nature only in red algae
Pharmacokinetics
A study on mice showed that orally administered nmt was found to have a bioavailability of 961% that of intravenously administered NMT . This suggests that NMT is readily absorbed and distributed in the body.
Result of Action
It’s known that nmt is used as a polar head group in surfactants, which are characterized by excellent foaming and foam stability, with good skin compatibility and broad ph stability . This suggests that NMT may have potential applications in personal care products.
Action Environment
The action of NMT may be influenced by various environmental factors. For instance, the solubility of NMT in water suggests that it may be more effective in aqueous environments . Additionally, the stability of NMT in a broad pH range suggests that it may be effective in various physiological conditions
Biochemical Analysis
Biochemical Properties
N-Methyltaurine is suitable for esterification with long-chain carboxylic acids to taurides because of its high polarity and the relatively good solubility of its alkaline earth metal salts . These properties make it useful as a mild anionic surfactant .
Cellular Effects
While the cellular effects of this compound have not been extensively studied, it has been found to have protective effects against glucocorticoid-induced skeletal muscle atrophy . This suggests that this compound may interact with various cellular processes and pathways to exert its effects.
Molecular Mechanism
It is known that it can prevent dexamethasone-induced atrophy of myotubes derived from C2C12 cells . This suggests that this compound may interact with biomolecules and enzymes to exert its effects.
Temporal Effects in Laboratory Settings
It is known that this compound is a white powdery solid which is readily soluble in water .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. It has been found that the addition of 0.5% this compound to drinking water attenuates dexamethasone-mediated reduction in muscle mass of the treated mice .
Metabolic Pathways
It is known that this compound is formed by methylation of taurine .
Transport and Distribution
It is known that this compound is present as a zwitterion in the crystalline state and in polar solvents .
Subcellular Localization
Given its solubility in water and its presence as a zwitterion, it is likely that it can be found in various compartments within the cell .
Scientific Research Applications
N-Methyltaurine has diverse applications across various fields:
Comparison with Similar Compounds
Other Aminosulfonic Acids: Compounds like isethionic acid and sulfoacetic acid share structural similarities but differ in their specific applications and properties.
Uniqueness of N-Methyltaurine:
Natural Occurrence: this compound is unique in its natural occurrence in red algae.
Surfactant Properties: Its high polarity and solubility make it particularly suitable for use in surfactants, providing excellent foaming and stability even in the presence of oils and skin fats.
This compound stands out due to its specific applications in surfactants and potential therapeutic benefits, making it a compound of significant interest in both industrial and scientific research.
Properties
IUPAC Name |
2-(methylamino)ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c1-4-2-3-8(5,6)7/h4H,2-3H2,1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZRRICLUFMAQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
Record name | N-METHYLTAURINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025664 | |
Record name | N-Methyltaurine | |
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Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white powder. (NTP, 1992) | |
Record name | N-METHYLTAURINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20698 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) | |
Record name | N-METHYLTAURINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20698 | |
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CAS No. |
107-68-6 | |
Record name | N-METHYLTAURINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20698 | |
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Record name | Methyltaurine | |
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Record name | N-Methyltaurine | |
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Record name | N-METHYLTAURINE | |
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Record name | N-Methyltaurine | |
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Record name | N-methyltaurine | |
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Record name | N-METHYLTAURINE | |
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Melting Point |
466 to 468 °F (NTP, 1992) | |
Record name | N-METHYLTAURINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20698 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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